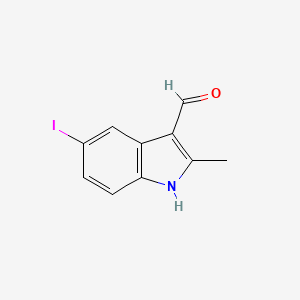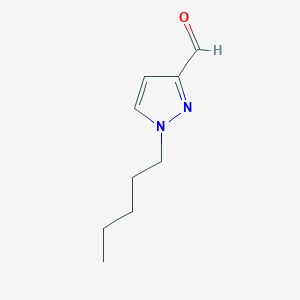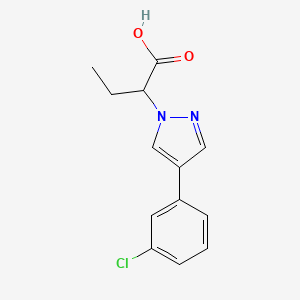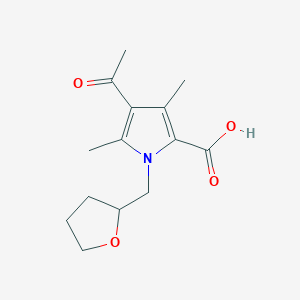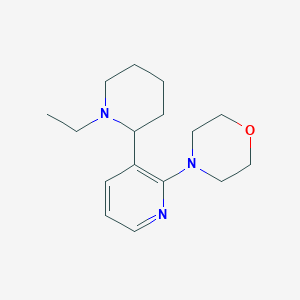
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-6-(4-chlorphenyl)-2-oxo-1,2-dihydropyridin-3-carbonsäure umfasst in der Regel die Kondensation geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 4-Chlorbenzaldehyd mit Ethylacetoacetat in Gegenwart von Ammoniumacetat. Die Reaktion wird in Ethanol durchgeführt, und das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Chlor-6-(4-chlorphenyl)-2-oxo-1,2-dihydropyridin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyridinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Dihydropyridinderivate mit verschiedenen Substituenten umwandeln.
Substitution: Halogensubstitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierungsreaktionen können mit Reagenzien wie N-Bromsuccinimid (NBS) oder N-Chlorsuccinimid (NCS) durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Pyridinderivate ergeben, während die Reduktion verschiedene Dihydropyridinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-Chlor-6-(4-chlorphenyl)-2-oxo-1,2-dihydropyridin-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Es dient als Leitstruktur bei der Entwicklung neuer Therapeutika, insbesondere bei der Behandlung von Herz-Kreislauf-Erkrankungen.
Industrie: Die Verbindung wird bei der Herstellung verschiedener chemischer Zwischenprodukte und pharmazeutischer Wirkstoffe eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-6-(4-chlorphenyl)-2-oxo-1,2-dihydropyridin-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an bestimmte Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch es antikanzerogene Eigenschaften zeigt.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nifedipin: Ein bekanntes Dihydropyridin, das als Kalziumkanalblocker eingesetzt wird.
Amlodipin: Ein weiteres Dihydropyridin mit ähnlichen pharmakologischen Eigenschaften.
Einzigartigkeit
5-Chlor-6-(4-chlorphenyl)-2-oxo-1,2-dihydropyridin-3-carbonsäure ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine doppelte Halogensubstitution (Chloratome) verstärkt seine Reaktivität und potenziellen biologischen Aktivitäten im Vergleich zu anderen Dihydropyridinen.
Eigenschaften
Molekularformel |
C12H7Cl2NO3 |
|---|---|
Molekulargewicht |
284.09 g/mol |
IUPAC-Name |
5-chloro-6-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
OLGZDPUWSRNXGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


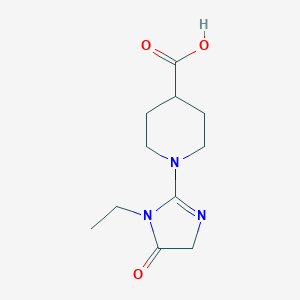

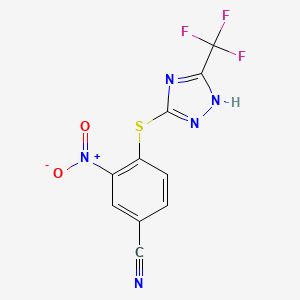

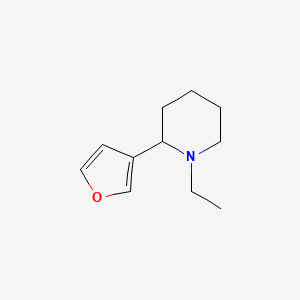
![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
